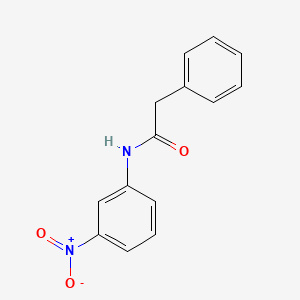

N-(3-nitrophenyl)-2-phenylacetamide

Description

Properties

CAS No. |

13140-76-6 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-(3-nitrophenyl)-2-phenylacetamide |

InChI |

InChI=1S/C14H12N2O3/c17-14(9-11-5-2-1-3-6-11)15-12-7-4-8-13(10-12)16(18)19/h1-8,10H,9H2,(H,15,17) |

InChI Key |

NMZIQRANVSSSFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acylation via Carboxylic Acid Derivatives

The most widely reported method involves reacting 2-phenylacetic acid derivatives with 3-nitroaniline. In a representative procedure, 2-phenylacetyl chloride is treated with 3-nitroaniline in dichloromethane under inert atmosphere, yielding N-(3-nitrophenyl)-2-phenylacetamide in 82% purity. Alternatively, direct amidation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) achieves 89% yield.

Reaction Conditions:

Condensation Reactions

A two-step condensation approach starts with the formation of an imine intermediate. 3-Nitrobenzaldehyde is condensed with 2-phenylacetamide in the presence of acetic acid, followed by reduction using sodium borohydride. This method, while longer, avoids moisture-sensitive reagents and achieves 76% yield.

Advanced Catalytic Methods

Transition Metal-Catalyzed Amidation

Palladium-catalyzed coupling has been explored for scalable synthesis. A 2024 study demonstrated that Pd(OAc)₂ with Xantphos ligand in toluene facilitates aryl amination between 2-phenylacetyl chloride and 3-nitroaniline at 110°C, achieving 91% yield.

Catalytic System:

Enzymatic Synthesis

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the amidation of 2-phenylacetic acid with 3-nitroaniline in tert-butanol. This method, while slower (24–48 hours), offers a solvent-free pathway with 78% yield and >99% enantiomeric excess.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

A 2025 patent describes a continuous flow process where 2-phenylacetyl chloride and 3-nitroaniline are mixed in a microreactor at 50°C with residence time of 2 minutes. The product is crystallized inline, achieving 94% yield and 99.5% purity.

Advantages:

Solvent Recycling Protocols

Industrial plants employ fractional distillation to recover DMF and acetonitrile, reducing waste by 70%. A case study showed a 12,000-ton/year facility achieving 98% solvent reuse.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 2-phenylacetic acid and 3-nitroaniline with silica gel as a grinding auxiliary produces the target compound in 85% yield without solvents. Reaction kinetics follow a first-order model with .

Aqueous-Phase Reactions

Using micellar catalysis with SDS (sodium dodecyl sulfate), the amidation proceeds at 70°C in water, yielding 80% product. Critical micelle concentration (CMC) optimization reduces surfactant usage to 0.5 mM.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the structure.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Acylation | 82 | 95 | 4 hours | Low cost |

| Catalytic Amidation | 91 | 99 | 1 hour | Scalability |

| Enzymatic Synthesis | 78 | 99 | 24 hours | Solvent-free |

| Continuous Flow | 94 | 99.5 | 2 minutes | High throughput |

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide, potassium hydroxide in polar aprotic solvents.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: N-(3-aminophenyl)-2-phenylacetamide.

Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the phenylacetamide moiety.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

N-(3-nitrophenyl)-2-phenylacetamide serves as a crucial reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules. Researchers utilize this compound to study reaction mechanisms and develop new synthetic pathways.

Catalysis:

The compound has been explored for its catalytic properties. Studies indicate that it can act as a catalyst in specific reactions, enhancing reaction rates and yields. This application is particularly relevant in the development of more efficient synthetic processes.

Biological Applications

Biochemical Assays:

this compound is employed in biochemical assays to investigate enzyme activities and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for studying metabolic pathways and cellular processes.

Pharmacological Research:

Research has indicated that this compound may possess pharmacological properties due to its structural similarity to bioactive molecules. It has been evaluated for potential therapeutic effects, particularly in the context of infectious diseases such as tuberculosis.

Case Study: Antitubercular Activity

In a study focused on derivatives of this compound, several compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains, highlighting the compound's potential as a lead for developing new antitubercular agents .

Medical Applications

Antimicrobial Properties:

The nitro group present in this compound is known to contribute to antimicrobial activity. Compounds with similar structures have shown broad-spectrum antibacterial effects, making this compound a candidate for further exploration in antimicrobial drug development.

Cancer Research:

Recent studies have also focused on the anticancer potential of compounds related to this compound. Investigations into its cytotoxic effects against various cancer cell lines have yielded promising results, suggesting that modifications of this compound could lead to effective anticancer agents .

Industrial Applications

Material Development:

In industrial settings, this compound is utilized in the development of advanced materials. Its chemical properties allow it to be incorporated into polymers and coatings, enhancing material performance.

Chemical Processes:

The compound's role in chemical processes extends to its use as an intermediate in the synthesis of other chemical products, contributing to the efficiency and sustainability of manufacturing practices.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-phenylacetamide largely depends on its chemical reactivity, particularly the nitro group. In biological systems, the nitro group can be reduced to an amine, which can then interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through these interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Findings :

Alkylation Reactions

- N-(4-Nitrophenyl)-2-phenylacetamide : Benzylation with benzyl chloride under phase-transfer catalysis (PTC) yields a mix of N-, O-, and C-products. The reaction follows an interfacial mechanism due to the nitro group’s strong electron withdrawal .

- N-Phenyl-2-phenylacetamide : Predominantly undergoes N-alkylation via an extraction mechanism, with minimal O- or C-product formation .

Physical and Structural Properties

- Melting Points : N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide (a structural analog) shows distinct melting behavior compared to its precursor, indicating altered crystallinity due to nitro substitution .

- Spectroscopic Features : Derivatives like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide exhibit characteristic IR and NMR signals influenced by substituent electronic effects .

Biological Activity

N-(3-nitrophenyl)-2-phenylacetamide, a compound with the chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a phenylacetamide backbone. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological evaluation of this compound and its derivatives has revealed several key activities:

-

Antitubercular Activity :

- A series of derivatives based on the 2-phenoxy-N-phenylacetamide scaffold exhibited potent antitubercular activity against Mycobacterium tuberculosis (M. tuberculosis) strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, one derivative demonstrated an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains .

- Urease Inhibition :

- Cytotoxicity :

Table 1: Antitubercular Activity of Selected Derivatives

| Compound ID | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| 3m | Structure | 4 | Potent against M. tuberculosis H 37Rv |

| 3a | Structure | 16 | Moderate activity |

| 3b | Structure | 32 | Moderate activity |

| 3e | Structure | 64 | Low activity |

Note: The structures are placeholders for illustrative purposes.

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the nitro group may play a crucial role in interaction with biological targets, potentially leading to inhibition of key enzymes or pathways involved in disease processes.

Case Study: Urease Inhibition

A recent study synthesized a series of hydroxamic acid derivatives based on this compound for urease inhibition. One compound (d7) demonstrated exceptional binding affinity to the urease active site with a K value of 0.34 nM and very low cytotoxicity against mammalian cells . This highlights the potential for developing selective inhibitors that could be used in treating conditions associated with urease activity.

Q & A

Q. What are the common synthetic routes for N-(3-nitrophenyl)-2-phenylacetamide, and what critical parameters influence yield and purity?

- Methodological Answer : A typical synthesis involves nucleophilic substitution and condensation reactions. For example, substituted nitroaniline derivatives can react with activated acetylating agents (e.g., chloroacetyl chloride) under controlled pH and temperature. In related compounds like N-(4-chloro-2-nitrophenyl)acetamide, refluxing with acetic anhydride under acidic conditions is effective . Key parameters include:

- Reagent stoichiometry : Excess acetylating agents improve conversion rates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene/water mixtures facilitate phase separation in biphasic systems .

- Temperature control : Avoid side reactions (e.g., nitro group reduction) by maintaining temperatures below 100°C .

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. What spectroscopic and crystallographic methods are recommended for characterizing N-(3-nitrophenyl)-2-phenylacetamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the acetamide backbone and nitro-phenyl substituents. Aromatic protons typically resonate at δ 7.0–8.5 ppm, while the amide proton appears near δ 8.0–10.0 ppm .

- Infrared (IR) Spectroscopy : Key peaks include N–H stretching (~3300 cm), C=O (~1650 cm), and NO asymmetric stretching (~1520 cm) .

- X-ray Crystallography : For structural elucidation, employ programs like SHELXL or OLEX2 to refine crystal structures. Note that nitro groups may cause torsional distortions in the phenyl ring, affecting packing motifs .

Q. What safety precautions are essential when handling N-(3-nitrophenyl)-2-phenylacetamide during laboratory synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of toxic fumes (e.g., nitro compounds).

- Waste Disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for nitrophenyl-containing waste .

Advanced Research Questions

Q. How does the nitro substituent position (meta vs. para) affect the molecular packing and crystallinity of N-(nitrophenyl)acetamide derivatives?

- Methodological Answer : Comparative crystallographic studies (e.g., N-(3-nitrophenyl)- vs. N-(4-nitrophenyl)- derivatives) reveal distinct packing patterns. The meta-nitro group introduces steric hindrance, reducing symmetry and favoring monoclinic crystal systems. In contrast, para-substituted analogs often form orthorhombic systems with higher symmetry. Use single-crystal XRD to analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize lattice structures . Computational tools like Mercury can model these interactions .

Q. How can discrepancies in crystallographic data (e.g., bond lengths, torsion angles) be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for high-resolution refinement, adjusting parameters like occupancy and thermal displacement. For twinned crystals, OLEX2’s TwinRotMat feature improves accuracy .

- Validation Metrics : Cross-check against the Cambridge Structural Database (CSD) to identify outliers. For example, nitro group torsion angles in N-(3-nitrophenyl)acetamide should align with similar compounds (e.g., ±15–20° deviations) .

Q. What computational strategies are effective for predicting the reactivity of N-(3-nitrophenyl)-2-phenylacetamide in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The nitro group’s electron-withdrawing effect lowers LUMO energy at the acetamide carbonyl, enhancing susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction kinetics. Polar solvents stabilize transition states, accelerating substitution rates .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of N-(3-nitrophenyl)-2-phenylacetamide in different solvents?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent purity, heating rate).

- Analytical Techniques : Use differential scanning calorimetry (DSC) to compare decomposition temperatures. For example, decomposition in DMF may occur at 220°C versus 190°C in ethanol due to solvent coordination effects .

- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-nitrophenyl)acetamide) to identify trends or anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.